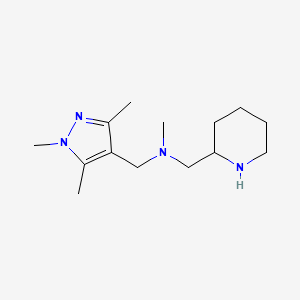
N4-(Pyridin-3-ylmethyl)pyrimidine-4,5-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N4-(Pyridin-3-ylmethyl)pyrimidine-4,5-diamine: is an organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a pyridine ring attached to a pyrimidine ring through a methylene bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N4-(Pyridin-3-ylmethyl)pyrimidine-4,5-diamine typically involves the reaction of pyridine-3-carbaldehyde with pyrimidine-4,5-diamine under specific conditions. One common method includes:
Condensation Reaction: Pyridine-3-carbaldehyde is reacted with pyrimidine-4,5-diamine in the presence of a suitable catalyst, such as acetic acid, under reflux conditions.
Purification: The resulting product is purified using recrystallization techniques to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: N4-(Pyridin-3-ylmethyl)pyrimidine-4,5-diamine can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine or pyrimidine rings are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, alkylating agents, and other electrophiles.
Major Products Formed:
Oxidation: Formation of N-oxides or other oxidized derivatives.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted pyridine or pyrimidine derivatives.
Applications De Recherche Scientifique
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various chemical reactions.
Materials Science: It can be incorporated into polymer matrices to enhance the properties of materials, such as conductivity and thermal stability.
Biology and Medicine:
Anticancer Research: N4-(Pyridin-3-ylmethyl)pyrimidine-4,5-diamine has shown potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Antimicrobial Activity: The compound exhibits antimicrobial properties and can be used in the development of new antibiotics.
Industry:
Pharmaceuticals: It can be used as an intermediate in the synthesis of various pharmaceutical compounds.
Agrochemicals: The compound can be utilized in the development of new agrochemicals for crop protection.
Mécanisme D'action
The mechanism of action of N4-(Pyridin-3-ylmethyl)pyrimidine-4,5-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby affecting cellular processes. In cancer research, it has been shown to inhibit tyrosine kinases, which play a crucial role in cell signaling and proliferation.
Comparaison Avec Des Composés Similaires
4,5-Diaminopyrimidine: A structurally similar compound with two amino groups on the pyrimidine ring.
N4-(Pyridin-3-ylmethyl)pyrimidine-4,6-diamine: Another derivative with a different substitution pattern on the pyrimidine ring.
Uniqueness: N4-(Pyridin-3-ylmethyl)pyrimidine-4,5-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable complexes with metals and its potential as an anticancer agent set it apart from other similar compounds.
Propriétés
Formule moléculaire |
C10H11N5 |
|---|---|
Poids moléculaire |
201.23 g/mol |
Nom IUPAC |
4-N-(pyridin-3-ylmethyl)pyrimidine-4,5-diamine |
InChI |
InChI=1S/C10H11N5/c11-9-6-13-7-15-10(9)14-5-8-2-1-3-12-4-8/h1-4,6-7H,5,11H2,(H,13,14,15) |
Clé InChI |
MYEMCKLRJAUYIZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CN=C1)CNC2=NC=NC=C2N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![4-Ethyl-2-fluorobenzo[d]oxazole](/img/structure/B11782683.png)
![2,6-Dimethyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid](/img/structure/B11782688.png)
![2-(Difluoromethoxy)-5-hydroxybenzo[d]oxazole](/img/structure/B11782695.png)
![2,3-Dihydro-1H-pyrrolo[3,2-c]pyridin-4-ol](/img/structure/B11782701.png)
